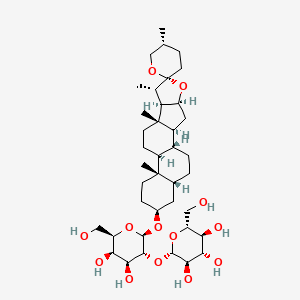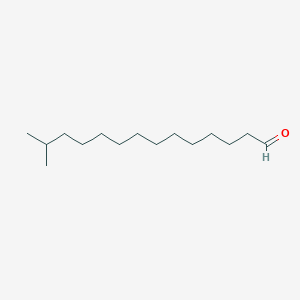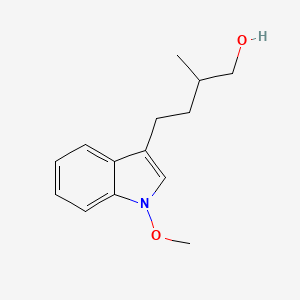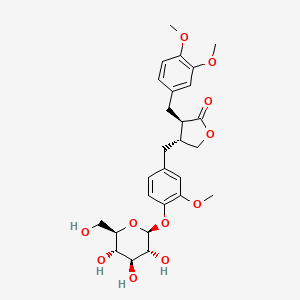
Ys-II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside: is a naturally occurring saponin compound. Saponins are glycosides with a distinctive foaming characteristic, commonly found in various plant species. This compound is particularly noted for its potential biological activities, including anti-inflammatory, anti-cancer, and immune-modulating properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside typically involves glycosylation reactions. The process begins with the preparation of the smilagenin aglycone, followed by the sequential addition of sugar moieties. The glycosylation reactions are often catalyzed by glycosidases or chemical catalysts under controlled conditions to ensure the correct stereochemistry of the glycosidic bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain high levels of saponins. Alternatively, biotechnological methods, including microbial fermentation and enzymatic synthesis, are employed to produce the compound in significant quantities .
化学反应分析
Types of Reactions: Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone or sugar moieties, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Glycosidases or chemical catalysts like Lewis acids for glycosylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives .
科学研究应用
Chemistry: In chemistry, Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is studied for its unique structural properties and potential as a building block for synthesizing other bioactive compounds .
Biology: Biologically, this compound is investigated for its role in cell signaling and its potential to modulate various biological pathways. It has shown promise in studies related to immune response and inflammation .
Medicine: In medicine, Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is explored for its therapeutic potential in treating diseases such as cancer, due to its cytotoxic effects on cancer cells. It is also studied for its anti-inflammatory and immune-modulating properties .
Industry: Industrially, this compound is used in the formulation of cosmetics and personal care products due to its surfactant properties and potential skin benefits .
作用机制
The mechanism of action of Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside involves its interaction with cell membranes and various molecular targets. The compound can modulate signaling pathways related to inflammation and immune response. It is believed to exert its effects by binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades .
相似化合物的比较
Sarsasapogenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-xylopyranoside: Another saponin with similar glycosidic linkages but different sugar moieties.
Oleanolic acid 3-O-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->3)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside: A triterpenoid saponin with a complex sugar chain.
Uniqueness: Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is unique due to its specific glycosidic linkages and the combination of sugar moieties, which contribute to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C39H64O13 |
|---|---|
分子量 |
740.9 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |
InChI 键 |
MMTWXUQMLQGAPC-KQRWKONWSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Pictograms |
Irritant |
同义词 |
timosaponin A3 timosaponin AIII |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)


![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride](/img/structure/B1248113.png)







